molecular formula C6H22BN3Si2 B11897330 N,N-Bis(trimethylsilyl)boranetriamine CAS No. 62779-47-9

N,N-Bis(trimethylsilyl)boranetriamine

Cat. No.: B11897330
CAS No.: 62779-47-9
M. Wt: 203.24 g/mol
InChI Key: CIHDSPXJHHIWQD-UHFFFAOYSA-N
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Description

N,N-Bis(trimethylsilyl)boranetriamine is a chemical compound with the molecular formula C6H22BN3Si2 It is known for its unique structure, which includes boron and nitrogen atoms bonded to trimethylsilyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Bis(trimethylsilyl)boranetriamine can be synthesized through several methods. One common approach involves the reaction of boron trichloride with hexamethyldisilazane. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction can be represented as follows:

BCl3+3(HN(SiMe3))B(N(SiMe3))3+3HCl\text{BCl}_3 + 3\text{(HN(SiMe}_3\text{))} \rightarrow \text{B(N(SiMe}_3\text{))}_3 + 3\text{HCl} BCl3​+3(HN(SiMe3​))→B(N(SiMe3​))3​+3HCl

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(trimethylsilyl)boranetriamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boron-nitrogen-oxygen compounds.

    Reduction: It can be reduced to form simpler boron-nitrogen compounds.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron-nitrogen-oxygen compounds, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N,N-Bis(trimethylsilyl)boranetriamine has several scientific research applications, including:

    Chemistry: It is used as a precursor for the synthesis of boron-containing compounds and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential use in drug delivery systems and as a building block for biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.

    Industry: It is used in the production of advanced materials, such as ceramics and polymers, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N,N-Bis(trimethylsilyl)boranetriamine exerts its effects involves interactions with molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of new chemical bonds. The specific pathways and targets depend on the type of reaction and the conditions under which it is carried out.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N-Bis(trimethylsilyl)boranetriamine include:

  • Trimethylsilylborane
  • Hexamethyldisilazane
  • Boron trichloride

Uniqueness

This compound is unique due to its combination of boron and nitrogen atoms bonded to trimethylsilyl groups. This structure imparts specific reactivity and properties that are not found in other similar compounds. For example, its ability to undergo a wide range of chemical reactions makes it a versatile reagent in synthetic chemistry.

Properties

CAS No.

62779-47-9

Molecular Formula

C6H22BN3Si2

Molecular Weight

203.24 g/mol

IUPAC Name

[[diaminoboranyl(trimethylsilyl)amino]-dimethylsilyl]methane

InChI

InChI=1S/C6H22BN3Si2/c1-11(2,3)10(7(8)9)12(4,5)6/h8-9H2,1-6H3

InChI Key

CIHDSPXJHHIWQD-UHFFFAOYSA-N

Canonical SMILES

B(N)(N)N([Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

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